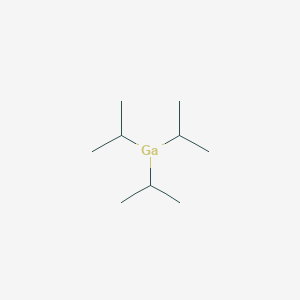

Triisopropylgallium

Description

Properties

CAS No. |

54514-59-9 |

|---|---|

Molecular Formula |

C9H21Ga |

Molecular Weight |

198.99 g/mol |

IUPAC Name |

tri(propan-2-yl)gallane |

InChI |

InChI=1S/3C3H7.Ga/c3*1-3-2;/h3*3H,1-2H3; |

InChI Key |

WJJLFCWEKQMHLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Ga](C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development of Triisopropylgallium

Strategies for the Academic Synthesis of Triisopropylgallium

The synthesis of high-purity triisopropylgallium is critical for its application in the electronics industry, where impurities can significantly degrade the performance of semiconductor devices. Academic research has focused on developing synthetic routes that are not only efficient but also minimize the introduction of contaminants, particularly oxygen and carbon.

Novel Synthetic Routes and Improved Reaction Conditions

Traditional synthesis of organogallium compounds often involves the use of ether solvents, such as diethyl ether. However, these solvents can be a major source of oxygen contamination in the final product. To circumvent this issue, an ether-free synthetic route has been developed. This method involves the reaction of gallium trichloride (B1173362) (GaCl₃) with an isopropyl-lithium (i-PrLi) reagent in a non-ether solvent like triethylamine (B128534) (NEt₃). The triethylamine serves as the reaction solvent and also forms a stable adduct with the triisopropylgallium product, which is crucial for the subsequent purification steps.

The general reaction can be represented as: GaCl₃ + 3(i-Pr)Li → (i-Pr)₃Ga + 3LiCl

This reaction is typically carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the highly reactive organometallic species. The choice of solvent and reaction conditions is paramount to ensure high yield and purity of the resulting triisopropylgallium.

Adduct Formation and Decomposition in Synthesis Pathways

A key strategy in the synthesis and purification of triisopropylgallium involves the formation and subsequent decomposition of adducts. In the ether-free synthesis method, triisopropylgallium initially forms an adduct with the triethylamine solvent, represented as (i-Pr)₃Ga(NEt₃). This adduct is less volatile and more stable than the free triisopropylgallium, which facilitates its handling and purification.

To isolate the base-free triisopropylgallium, the triethylamine ligand is displaced by adding a less volatile, multidentate tertiary amine, such as a macrocyclic amine. This results in the formation of a new, more stable adduct, for instance, with 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055). The base-free triisopropylgallium is then obtained through the mild thermal dissociation of this new adduct. This process effectively separates the desired product from the initial solvent and other impurities.

Purification Techniques for Electronic and High-Purity Grades

Achieving the high purity levels required for electronic and MOVPE (Metalorganic Vapor Phase Epitaxy) applications (often exceeding 99.9999%, or 6N) necessitates specialized purification techniques. The adduct purification method is particularly effective for removing trace metallic impurities. By forming a stable, solid adduct, non-volatile metal halide impurities can be physically separated. The subsequent thermal decomposition of the purified adduct releases the volatile, ultra-pure triisopropylgallium, which can be collected via distillation.

Another patented method for purifying trialkylgallium compounds involves treating the crude product, which may be contaminated with organoaluminum compounds, with gallium trihalide and an alkali metal halide. The mixture is refluxed, and the purified trialkylgallium is then distilled from the solid residue. These multi-step purification strategies are essential for producing electronic-grade precursors where even parts-per-billion (ppb) levels of certain impurities can be detrimental.

Design Principles for Triisopropylgallium-Based Precursors

The selection of an organometallic precursor for thin-film deposition is guided by its physical and chemical properties, which must be compatible with the specific deposition technique and the desired film characteristics. Triisopropylgallium has been designed and is often chosen for its advantageous properties compared to other common organogallium precursors.

Tailoring Precursor Properties for Specific Deposition Methods

The utility of triisopropylgallium as a precursor is largely due to its volatility and decomposition characteristics. A key property for vapor deposition precursors is a suitable vapor pressure that allows for consistent and controllable mass transport into the deposition chamber.

| Property | Value | Significance |

| Enthalpy of Vaporization (ΔvapH) | 49.0 kJ/mol | Influences the volatility and delivery rate of the precursor in MOVPE/CBE systems. |

| Decomposition Pathway | Primarily via β-hydride elimination | This pathway is cleaner and less prone to incorporating carbon into the epitaxial layer compared to the radical mechanisms of other precursors. |

The β-hydride elimination decomposition pathway of triisopropylgallium is a significant advantage. This process involves the transfer of a hydrogen atom from the isopropyl group to the gallium atom, leading to the release of propene (C₃H₆), a stable gas. This is in contrast to trimethylgallium (B75665) (TMG), which decomposes via the release of methyl radicals (•CH₃), a highly reactive species that is a primary source of carbon contamination in GaN films. This property makes triisopropylgallium particularly suitable for deposition techniques where low carbon incorporation is critical, such as in Chemical Beam Epitaxy (CBE) and for growing high-purity GaN layers for high-power electronic devices.

Comparative Studies with Other Organogallium Precursors

The choice of a gallium precursor has a profound impact on the quality of the deposited semiconductor films. Triisopropylgallium is often compared with the more conventional precursors, trimethylgallium (TMG) and triethylgallium (B73383) (TEG). The primary differentiator among these precursors is the level of unintentional carbon incorporation in the grown films.

Studies have consistently shown a trend of decreasing carbon contamination with increasing size of the alkyl group on the gallium precursor. GaN layers grown using TEG exhibit significantly lower carbon concentrations than those grown with TMG. zenodo.org Triisopropylgallium continues this trend, with research demonstrating an order of magnitude reduction in unintentional carbon impurity levels in GaAs grown by CBE when using TiPGa compared to TEG. This is attributed to the efficient β-hydride elimination decomposition pathway of TiPGa.

| Precursor | Common Abbreviation | Primary Decomposition Pathway | Relative Carbon Incorporation |

| Trimethylgallium | TMG | Radical (•CH₃) formation | High |

| Triethylgallium | TEG | β-hydride elimination | Low |

| Triisopropylgallium | TiPGa | β-hydride elimination | Very Low |

The lower carbon incorporation achieved with triisopropylgallium leads to superior electrical and optical properties in the resulting semiconductor layers, making it a highly promising precursor for advanced electronic and optoelectronic devices.

Reactivity and Reaction Mechanisms of Triisopropylgallium

Fundamental Reaction Pathways of Triisopropylgallium

Triisopropylgallium [Ga(iPr)₃], an organogallium compound, is a colorless liquid utilized as a precursor in the synthesis of various gallium-containing materials. ontosight.ai Its reactivity is characterized by its sensitivity to air and moisture, necessitating handling under inert atmosphere conditions. ontosight.ai The gallium atom in triisopropylgallium is bonded to three isopropyl groups, resulting in a tetrahedral arrangement around the gallium center. ontosight.ai

Thermal Decomposition Mechanisms

The thermal decomposition of triisopropylgallium is of significant interest due to its application in Metal-Organic Chemical Vapor Deposition (MOCVD) for producing semiconductor materials. grafiati.com The pyrolysis of triisopropylgallium occurs at a significantly lower temperature compared to triethylgallium (B73383). mocvd-precursor-encyclopedia.de

Studies have shown that the decomposition can proceed through different pathways depending on the conditions. One major pathway is β-hydride elimination , which is a molecular process. mocvd-precursor-encyclopedia.de However, under very low-pressure conditions (10⁻⁴ Torr), the pyrolysis occurs predominantly on the surface of the reaction tube via radical pathways . grafiati.com In this process, isopropyl radicals are formed, which can further decompose on the surface to yield propene. grafiati.com This surface-mediated decomposition is favored on gallium-rich surfaces and at higher temperatures. grafiati.com In contrast, gas-phase molecular elimination reactions become more significant only at high pyrolysis temperatures. grafiati.com

The choice between radical and molecular decomposition pathways is influenced by the reaction conditions. For instance, in hot wall low-pressure systems, heterogeneous reactions can lead to the formation of ethyl radicals in addition to the main β-hydride elimination for triethylgallium, a related compound. mocvd-precursor-encyclopedia.de This suggests that surface interactions play a crucial role in determining the decomposition mechanism of trialkylgallium compounds like triisopropylgallium.

Reactions with Nitrogen-Containing Sources

Triisopropylgallium readily reacts with various nitrogen-containing sources, a property that is extensively used in the synthesis of gallium nitride (GaN) and other gallium-based materials. ontosight.ai

The reaction with ammonia (NH₃) is a key process in the deposition of GaN thin films via techniques like Chemical Vapor Deposition (CVD). ontosight.ai This reaction can proceed through the formation of an adduct, Ga(iPr)₃:NH₃, which subsequently undergoes elimination of propane (B168953) to form gallium-nitrogen bonds. A similar mechanism is observed with trimethylgallium (B75665), where a GaMe₃:NH₃ adduct forms and then decomposes to dimethylgallium amide ([GaMe₂(NH₂)])₃, which further eliminates methane (B114726) to yield a GaN layer. mocvd-precursor-encyclopedia.de

Triisopropylgallium also reacts with other nitrogen sources, such as primary amines , to form compounds like guanidines. ontosight.ai The reaction with bishydroxylamines of the type HON(R)CH₂CH₂N(R)OH (where R can be a methyl or tert-butyl group) leads to the formation of bicyclic metalla cages with six-membered Ga₂O₂N₂-rings. rsc.orgresearchgate.netresearchgate.net These reactions demonstrate the versatility of triisopropylgallium in forming complexes with various nitrogen-containing ligands.

The general mechanism for the reaction of amines with halogenoalkanes, which provides a parallel for understanding the nucleophilic nature of amines, involves the attack of the lone pair of electrons on the nitrogen atom on an electrophilic center. studymind.co.uk In the context of triisopropylgallium, the Lewis acidic gallium center is the electrophile that interacts with the nucleophilic nitrogen atom of the amine.

Ligand Exchange Reactions

Ligand exchange reactions are fundamental to the chemistry of triisopropylgallium and involve the substitution of one or more of its isopropyl ligands with other ligands. libretexts.orgchemguide.co.uklibretexts.org These reactions are crucial for the synthesis and purification of triisopropylgallium and for creating new organogallium complexes.

A common strategy for purifying trialkylgallium compounds is through the formation of adducts with Lewis bases, such as tertiary amines. rsc.orgrsc.org For example, triisopropylgallium can be synthesized in triethylamine (B128534) (NEt₃), leading to the formation of the adduct iPr₃Ga(NEt₃). rsc.org The triethylamine ligand can then be displaced by a less volatile, multidentate amine to form a more stable adduct. rsc.org Mild thermal dissociation of this new adduct yields the purified, base-free triisopropylgallium. rsc.orgrsc.org This process is effective in removing trace metallic and oxygen-containing impurities. rsc.org

The formation of adducts with various amines, including macrocyclic tertiary amines, has been studied, and the crystal structures of several triisopropylgallium-amine adducts have been characterized. rsc.orgrsc.org These studies show that the strength of the Ga-N bond and the stability of the adduct depend on the nature of the amine ligand. The exchange of ligands can alter the charge of the complex if the incoming and outgoing ligands have different charges. libretexts.orglibretexts.org

Mechanistic Investigations of Chemical Transformations Involving Triisopropylgallium

Understanding the detailed step-by-step pathways of chemical reactions involving triisopropylgallium is crucial for controlling reaction outcomes and designing new synthetic methods. numberanalytics.com Mechanistic studies often employ a combination of experimental techniques and computational modeling to elucidate reaction intermediates, transition states, and the influence of catalysts. researchgate.netnih.gov

Investigations into the decomposition of triisopropylgallium on surfaces like (100) GaAs have been carried out using techniques such as modulated-beam mass spectrometry and temperature-programmed desorption. researchgate.netresearchgate.net These studies have revealed significant differences in the decomposition behavior of triisopropylgallium compared to other precursors like triethylgallium. researchgate.netresearchgate.net The differences are attributed to the balance between the desorption and decomposition of adsorbed di-isopropyl gallium radicals, with desorption being more favorable for the isopropyl species. researchgate.netresearchgate.net

Computational studies, including ab initio molecular orbital calculations, have been used to determine the activation energies for different decomposition pathways of related gallium alkyls. mocvd-precursor-encyclopedia.de For example, for triethylgallium, the activation energy for the radical decomposition mechanism was calculated to be 59 kcal/mol, while the β-hydride elimination pathway had a lower activation energy of 44 kcal/mol. mocvd-precursor-encyclopedia.de Such computational approaches provide valuable insights into the energetics of different reaction pathways and help in predicting the dominant mechanism under specific conditions.

The study of reaction mechanisms is not limited to decomposition reactions. The reactions of triisopropylgallium with nitrogen sources have also been investigated to understand the formation of gallium nitride. The formation of an initial adduct followed by elimination steps is a common theme in these reactions. mocvd-precursor-encyclopedia.de

Influence of Reaction Conditions on Triisopropylgallium Reactivity

The reactivity of triisopropylgallium and the pathways of its chemical transformations are highly dependent on the reaction conditions, including temperature, pressure, and the nature of the solvent or surface.

Temperature is a critical parameter influencing the decomposition of triisopropylgallium. As mentioned earlier, the pyrolysis temperature of triisopropylgallium is significantly lower than that of triethylgallium. mocvd-precursor-encyclopedia.de At lower temperatures, surface-mediated radical decomposition pathways can be dominant, especially under low pressure. grafiati.com As the temperature increases, gas-phase molecular elimination reactions, such as β-hydride elimination, become more prevalent. grafiati.com The choice of growth temperature in MOCVD processes directly impacts the decomposition mechanism and, consequently, the quality of the deposited material.

Pressure also plays a crucial role. Very low-pressure pyrolysis (around 10⁻⁴ Torr) favors surface reactions and radical pathways. grafiati.com In contrast, at atmospheric pressure, such as in MOCVD reactors, homogeneous decomposition via β-hydride elimination is often the primary mechanism for related gallium alkyls. mocvd-precursor-encyclopedia.de The pressure can also affect the delivery rate of the precursor in CVD systems. muni.cz

The reaction medium , whether a solvent or a surface, can significantly influence the reactivity. The synthesis of triisopropylgallium is often carried out in a trialkylamine solvent to form an adduct, which aids in purification. tms.org The choice of solvent can affect the stability of the precursor and prevent unwanted side reactions. muni.cz In heterogeneous reactions, the nature of the surface (e.g., GaAs, Ga-rich surfaces) can catalyze specific decomposition pathways. grafiati.comresearchgate.net For instance, the decomposition of isopropyl radicals to propene is favored on Ga-rich surfaces. grafiati.com

The table below summarizes the influence of various reaction conditions on the reactivity of triisopropylgallium.

| Reaction Condition | Influence on Triisopropylgallium Reactivity |

| Temperature | Determines the dominant decomposition pathway (radical vs. molecular). Higher temperatures favor gas-phase elimination. |

| Pressure | Low pressure favors surface-mediated radical decomposition. Atmospheric pressure can favor homogeneous elimination. |

| Solvent/Surface | Solvents can form adducts for purification. Surfaces can catalyze specific decomposition pathways. |

Coordination Chemistry and Adduct Formation with Triisopropylgallium

Synthesis and Isolation of Triisopropylgallium Coordination Complexes and Adducts

The synthesis of coordination complexes and adducts involving triisopropylgallium (Ga(i-Pr)₃) is a significant area of its chemistry, primarily driven by the need for high-purity precursors in applications such as Metal-Organic Vapor Phase Epitaxy (MOVPE). Triisopropylgallium, a Lewis acid due to the electron-deficient nature of the gallium center, readily forms adducts with a variety of Lewis bases. The formation of these adducts is a key strategy for the purification of Ga(i-Pr)₃, as the adducts can be isolated, purified, and then thermally dissociated to yield the pure parent organometallic compound.

A common synthetic route involves the reaction of triisopropylgallium in a Lewis basic solvent, which also acts as a ligand. For instance, synthesis performed in triethylamine (B128534) (NEt₃) results in the formation of the Lewis acid-base adduct, Pr-i₃Ga(NEt₃). rsc.orgrsc.org This adduct is often an intermediate in a purification process known as adduct purification. The principle of this method relies on the displacement of a volatile ligand, like NEt₃, with a less volatile, multidentate ligand. rsc.org

Detailed research has demonstrated the displacement of the triethylamine ligand by reacting the Pr-i₃Ga(NEt₃) adduct with high-boiling point, multidentate macrocyclic amines. rsc.org This ligand exchange is an equilibrium process driven by the formation of a more stable chelate complex. Examples of such macrocyclic amines include 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) and 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane. These reactions yield stable adducts of the general formula (Pr-i₃Ga)ₓL, where 'L' is the macrocyclic amine and 'x' denotes the number of Ga(i-Pr)₃ units attached, which can be 2, 4, or 6 depending on the denticity of the macrocycle. rsc.org The subsequent gentle heating of these purified, stable adducts allows for the removal of the base-free triisopropylgallium. rsc.orgrsc.org

The coordination chemistry of trialkylgallium compounds, including by extension triisopropylgallium, also extends to other types of ligands such as N-heterocyclic carbenes (NHCs). The synthesis of complexes with NHCs like 1,3-bis-(2,6-di-isopropylphenyl)imidazol-2-ylidene (IPr) has been reported for other gallium alkyls. rsc.org These reactions typically lead to the formation of stable adducts, for example, GaR₃·IPr (where R is an alkyl group). rsc.org These adducts can undergo further reactions; for instance, treatment with polar reagents like organolithium compounds can result in the formation of NHC-stabilized gallate species. rsc.org Furthermore, these normal NHC adducts can sometimes undergo thermally induced rearrangement to form abnormal NHC (aNHC) complexes, highlighting the rich and sometimes complex coordination behavior of trialkylgallium compounds. rsc.org

The table below summarizes the synthesis of selected triisopropylgallium coordination complexes and adducts.

| Product | Precursors | Ligand (L) | Synthetic Method | Reference |

| Pr-i₃Ga(NEt₃) | Ga(i-Pr)₃ | Triethylamine (NEt₃) | Direct reaction in NEt₃ as solvent. | rsc.org, rsc.org |

| (Pr-i₃Ga)ₓL | Pr-i₃Ga(NEt₃) | 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane | Ligand displacement of NEt₃. | rsc.org |

| (Pr-i₃Ga)ₓL | Pr-i₃Ga(NEt₃) | 1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane | Ligand displacement of NEt₃. | rsc.org |

Q & A

Q. What are the methodological considerations for synthesizing triisopropylgallium with high purity, and how can contamination risks be mitigated?

Triisopropylgallium synthesis typically involves transmetallation reactions between gallium trichloride and alkyl lithium reagents. Key steps include rigorous inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes) to prevent oxidation and moisture contamination. Purity is validated via NMR spectroscopy (e.g., and spectra) to detect residual alkyl ligands or solvent impurities . Contamination risks are minimized by using freshly distilled solvents and pre-dried substrates.

Q. How do spectroscopic and crystallographic techniques characterize triisopropylgallium’s structural and electronic properties?

X-ray crystallography confirms the trigonal planar geometry of triisopropylgallium, while NMR provides insights into its electronic environment. Diffraction data often reveal weak Ga···H agostic interactions in the solid state, which influence reactivity. Computational methods (DFT) supplement experimental data to model electron-deficient bonding behavior .

Q. What safety protocols are critical when handling triisopropylgallium in laboratory settings?

Triisopropylgallium is pyrophoric and reacts violently with oxygen/water. Safety protocols include:

Q. How does solvent choice influence triisopropylgallium’s stability and reactivity in coordination chemistry?

Non-polar solvents (e.g., hexane, toluene) stabilize monomeric forms, while polar aprotic solvents (e.g., THF) induce ligand dissociation, enabling coordination with Lewis bases. Solvent effects are quantified via kinetic studies and UV-Vis spectroscopy to monitor decomposition rates .

Q. What role does triisopropylgallium play in chemical vapor deposition (CVD) processes for Ga-based thin films?

Triisopropylgallium serves as a precursor in CVD due to its moderate volatility and clean decomposition pathways. Process optimization involves temperature gradients (200–400°C) and carrier gas flow rates to control film morphology. Mass spectrometry monitors gas-phase intermediates (e.g., isopropyl radicals) to prevent carbon incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal decomposition pathways of triisopropylgallium?

Discrepancies in decomposition mechanisms (e.g., β-hydride elimination vs. radical pathways) are addressed via isotopic labeling (deuterated ligands) and in-situ FTIR monitoring. Comparative studies with analogous trialkylgallium compounds (e.g., trimethylgallium) isolate steric vs. electronic effects .

Q. What experimental designs validate computational models of triisopropylgallium’s reactivity in cross-coupling reactions?

Hybrid QM/MM simulations predict reaction barriers for Ga-mediated bond formations. Experimental validation involves kinetic isotope effects (KIEs) and substituent-dependent rate studies. Synchrotron XAS tracks gallium oxidation states during catalysis .

Q. How do steric effects in triisopropylgallium complicate its use in nanoparticle synthesis, and what strategies overcome these limitations?

Bulky isopropyl groups hinder precursor accessibility in nanoparticle growth. Strategies include:

Q. What methodologies identify and quantify trace decomposition products in triisopropylgallium-based reactions?

GC-MS coupled with headspace analysis detects volatile byproducts (e.g., propane, propene). Quantification uses internal standards (e.g., deuterated analogs). For non-volatile residues, MALDI-TOF mass spectrometry identifies oligomeric Ga species .

Q. How can researchers address reproducibility challenges in triisopropylgallium-mediated catalytic cycles?

Reproducibility issues often stem from trace oxygen or moisture. Solutions include:

- Standardizing Schlenk techniques across labs.

- Reporting detailed experimental conditions (e.g., stirring rates, solvent batch purity).

- Collaborative inter-lab validation studies using shared precursor batches .

Data Presentation Guidelines

- Tables/Figures : Limit to 3–4 critical datasets (e.g., kinetic profiles, crystallographic parameters). Use color-coded schemes for reaction mechanisms but avoid excessive chemical structures in graphics .

- Contradiction Analysis : Tabulate conflicting literature data (e.g., decomposition temperatures) with hypotheses for divergence (e.g., impurity levels, measurement techniques) .

- Citations : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, Dalton Transactions) and avoid non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.